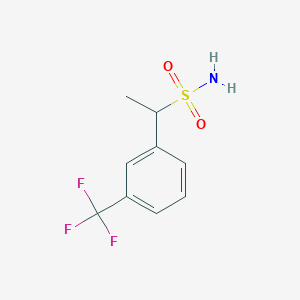
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)benzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques such as distillation or crystallization may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific reaction conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can result in various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)ethane-1-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
1-(3-(Trifluoromethyl)phenyl)ethane-1-amine: Similar structure but with an amine group instead of a sulfonamide group.
1-(3-(Trifluoromethyl)phenyl)ethane-1-alcohol: Similar structure but with an alcohol group instead of a sulfonamide group.
Uniqueness
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group allows for specific interactions with biological targets. This combination makes the compound valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10F3NO2S |
|---|---|
Molecular Weight |
253.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C9H10F3NO2S/c1-6(16(13,14)15)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
DHQUSXKBIIKPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)
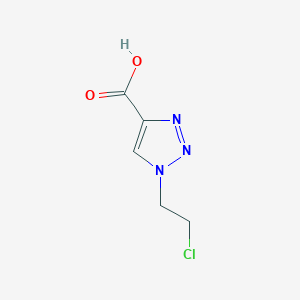
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
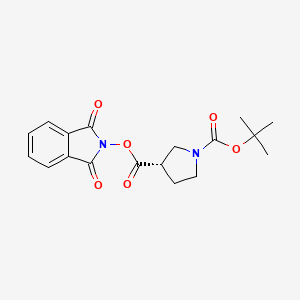
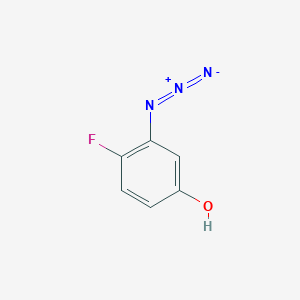
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
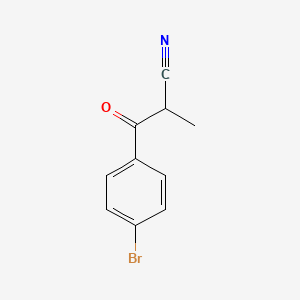
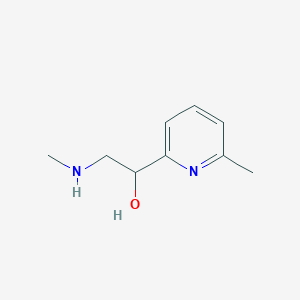
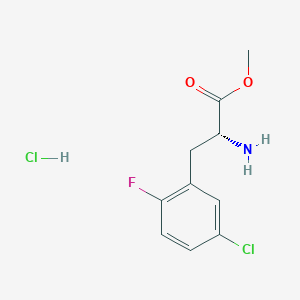
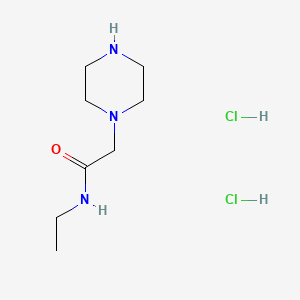
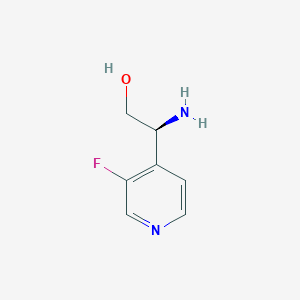
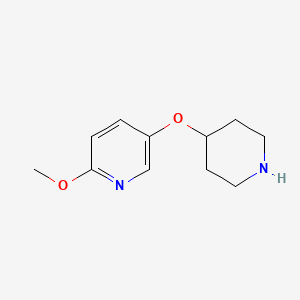
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
